molecular formula C7H14 B165624 3-Methyl-1-hexene CAS No. 3404-61-3

3-Methyl-1-hexene

Cat. No.: B165624
CAS No.: 3404-61-3
M. Wt: 98.19 g/mol
InChI Key: RITONZMLZWYPHW-UHFFFAOYSA-N
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Description

3-Methyl-1-hexene is an organic compound with the molecular formula C7H14. It is a branched alkene with a double bond located at the first carbon atom and a methyl group attached to the third carbon atom. This compound is a colorless liquid with a boiling point of approximately 84°C and a density of 0.69 g/mL . It is used in various chemical synthesis processes and has significant industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methyl-1-hexene can be synthesized through several methods, including:

    Dehydration of Alcohols: One common method involves the dehydration of 3-methyl-1-hexanol using an acid catalyst such as sulfuric acid. The reaction is typically carried out at elevated temperatures to facilitate the removal of water and formation of the double bond.

    Alkylation Reactions: Another method involves the alkylation of 1-hexene with methyl halides in the presence of a strong base like sodium hydride or potassium tert-butoxide.

Industrial Production Methods: Industrial production of this compound often involves the oligomerization of ethylene using transition metal catalysts. This process can produce a mixture of linear and branched alkenes, from which this compound can be isolated through distillation and other separation techniques .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxygenated products. For example, it can be oxidized using potassium permanganate to produce 3-methyl-1-hexanol.

    Hydrogenation: The compound can be hydrogenated in the presence of a palladium or platinum catalyst to form 3-methylhexane.

    Addition Reactions: this compound readily undergoes addition reactions with halogens, hydrogen halides, and water. For instance, the addition of hydrogen bromide yields 3-bromo-3-methylhexane.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, osmium tetroxide.

    Hydrogenation: Hydrogen gas, palladium or platinum catalyst.

    Addition: Hydrogen halides (HBr, HCl), halogens (Br2, Cl2), water with acid catalyst (H2SO4).

Major Products:

    Oxidation: 3-Methyl-1-hexanol.

    Hydrogenation: 3-Methylhexane.

    Addition: 3-Bromo-3-methylhexane, 3-Chloro-3-methylhexane.

Scientific Research Applications

3-Methyl-1-hexene has various applications in scientific research, including:

    Chemistry: It is used as a starting material for the synthesis of more complex organic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: While not directly used in biological systems, derivatives of this compound can be used in the synthesis of biologically active molecules.

    Medicine: The compound itself is not commonly used in medicine, but its derivatives may be explored for pharmaceutical applications.

    Industry: this compound is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-1-hexene in chemical reactions typically involves the formation of a carbocation intermediate. For example, in the acid-catalyzed hydration reaction, the double bond of this compound is protonated to form a carbocation, which then reacts with water to produce an alcohol. The stability of the carbocation intermediate plays a crucial role in determining the regioselectivity and outcome of the reaction .

Comparison with Similar Compounds

    1-Hexene: A linear alkene with a similar molecular formula but without branching.

    3-Methyl-1-pentene: Another branched alkene with a shorter carbon chain.

    4-Methyl-1-hexene: A positional isomer with the methyl group attached to the fourth carbon atom.

Uniqueness: 3-Methyl-1-hexene is unique due to its specific branching and the position of the double bond. This structure imparts distinct reactivity and physical properties compared to its linear and other branched isomers. Its specific reactivity in addition and oxidation reactions makes it a valuable compound in synthetic organic chemistry .

Properties

IUPAC Name

3-methylhex-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H14/c1-4-6-7(3)5-2/h5,7H,2,4,6H2,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RITONZMLZWYPHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14
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DSSTOX Substance ID

DTXSID10871021
Record name 1-Hexene, 3-methyl-
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Molecular Weight

98.19 g/mol
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CAS No.

3404-61-3
Record name 3-Methyl-1-hexene
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Record name 3-Methyl-1-hexene
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Record name 3-METHYL-1-HEXENE
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Record name 1-Hexene, 3-methyl-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 3-Methyl-1-hexene behave in a polymerization reaction?

A1: this compound acts as a monomer in polymerization reactions. Research shows it can be copolymerized with other olefins like vinyl acetate using dicumyl peroxide as an initiator. [] Interestingly, the pendant vinyl group of this compound displays significantly higher reactivity compared to model compounds like 1-octene and this compound. [] This suggests a potential for intramolecular polymerization between pendant vinyl groups on the same polymer chain, possibly leading to block-like polymer formation. []

Q2: Can this compound be used in chiral synthesis?

A2: Yes, this compound can serve as a starting material in the stereoselective synthesis of natural products. For example, the (3S,4S)-4-hydroxy-3-methyl-1-hexene enantiomer has been successfully utilized in a three-step synthesis of the insect pheromone (4S,6S,7S)-Serricornin. []

Q3: How does the structure of this compound influence its reactivity with NO3 radicals?

A3: The structure of this compound plays a crucial role in its reactivity with NO3 radicals. Studies have shown that the rate constant for this reaction increases with increasing carbon chain length in linear alkenes. [] For branched alkenes like this compound, both the position and degree of branching affect the rate constant, with steric hindrance being a key factor. []

Q4: Can chiral metallocene catalysts be used to separate the enantiomers of this compound?

A4: Yes, chiral metallocene catalysts can be employed for the kinetic resolution of racemic this compound. [] This approach utilizes the difference in reaction rates between the enantiomers with the catalyst to achieve separation. While a modest kinetic resolution (s = ~2) is typically observed, specific catalysts have shown higher levels of separation (s > 12) with other olefins. []

Q5: How does the presence of this compound affect propylene polymerization?

A5: this compound acts as a comonomer in propylene polymerization, influencing the final properties of the copolymer. Research indicates that the incorporation of this compound can modify the reaction mechanism with both syndiospecific and isospecific metallocene catalysts. []

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